

Characterization of 2-Methylquinolin-4-yl benzoate

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Compound of Interest

Compound Name: 2-Methylquinolin-4-yl benzoate

CAS No.: 111947-01-4

Cat. No.: B3213485

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An in-depth technical analysis and laboratory guide on the synthesis, characterization, and advanced application of **2-Methylquinolin-4-yl benzoate**.

Executive Summary

In modern synthetic organic chemistry, the strategic selection of leaving groups and protecting scaffolds dictates the efficiency of complex transformations. **2-Methylquinolin-4-yl benzoate** (CAS: 111947-01-4)[1] represents a highly specialized heterocyclic ester that serves a dual purpose in advanced methodologies. Structurally, it consists of a quinaldine (2-methylquinoline) core functionalized with a benzoyloxy group at the C4 position.

As an application scientist, I frequently leverage this compound's unique electronic properties. The electron-withdrawing nature of the quinoline nitrogen makes the 2-methylquinolin-4-yloxy moiety an exceptional leaving group for mild transesterification reactions[2]. Furthermore, its extended conjugated system serves as a foundational model for developing two-photon excitable photoremovable protecting groups (PPGs) used in spatiotemporal biological studies[3]. This whitepaper provides a comprehensive, self-validating guide to its synthesis, spectroscopic characterization, and downstream application.

Chemical Identity & Physical Properties

Before initiating any synthetic workflow, establishing the baseline physical parameters of the target compound is critical for accurate stoichiometric calculations and downstream purification.

Property	Value
Chemical Name	2-Methylquinolin-4-yl benzoate
CAS Registry Number	111947-01-4[1]
Molecular Formula	C ₁₇ H ₁₃ NO ₂ [1]
Molecular Weight	263.29 g/mol [1]
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Regioselective Synthesis: O-Acylation vs. N-Acylation

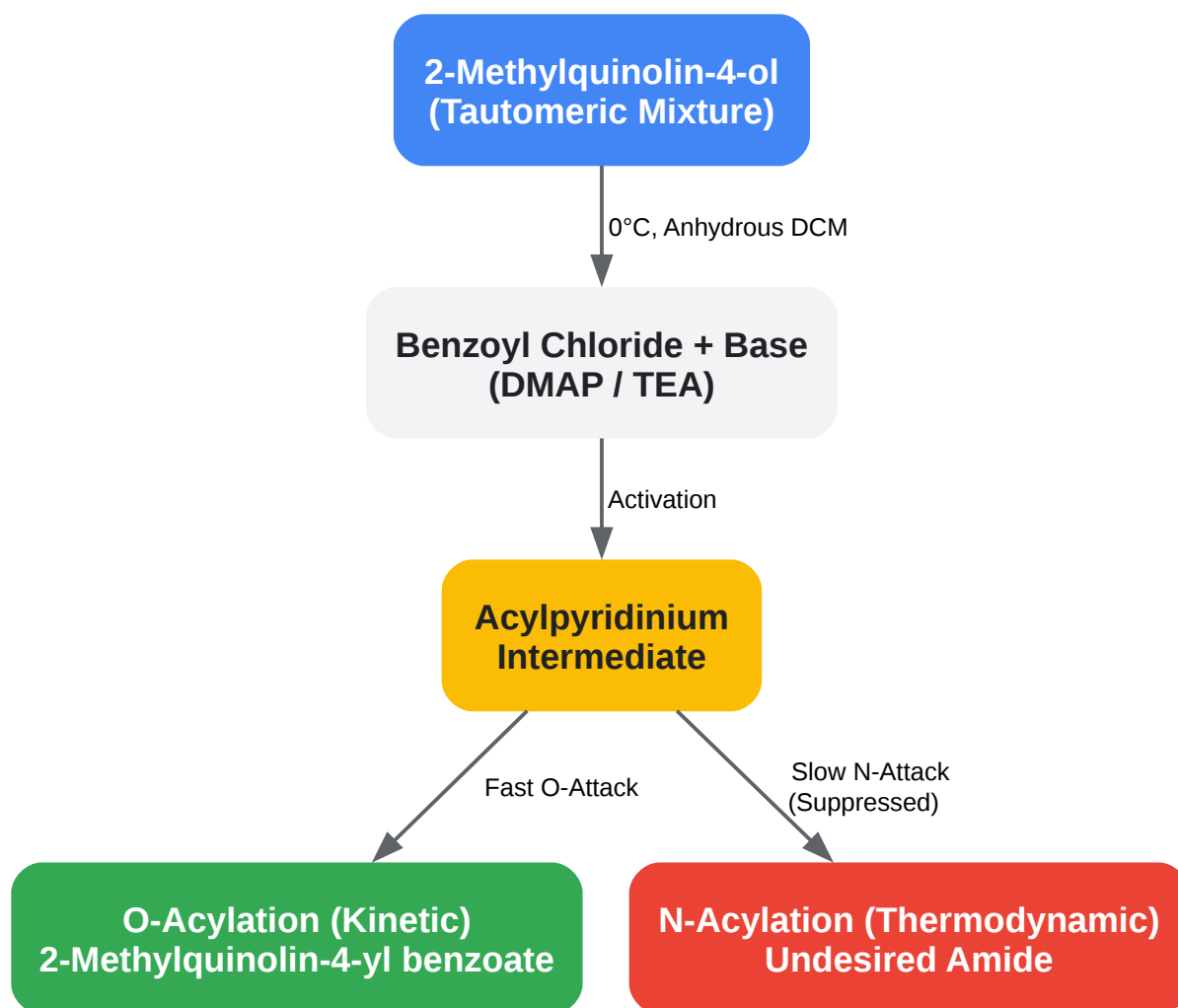
The primary challenge in synthesizing **2-methylquinolin-4-yl benzoate** lies in the tautomeric nature of the starting material, 2-methylquinolin-4-ol (which exists in equilibrium with its keto form, 2-methylquinolin-4(1H)-one). Without strict kinetic control, benzylation can yield an undesired mixture of O-acylated (ester) and N-acylated (amide) products.

Step-by-Step Methodology: Kinetically Controlled O-Acylation

This protocol is designed as a self-validating system. By strictly controlling the temperature and utilizing a specific nucleophilic catalyst, we force the reaction down the kinetic pathway (O-acylation).

- **System Preparation:** Flame-dry a round-bottom flask under an argon atmosphere. Suspend 2-methylquinolin-4-ol (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

- Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of the highly reactive benzoyl chloride reagent.
- Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) as the primary acid scavenger, followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction vessel to exactly 0 °C using an ice-water bath.
 - Causality: DMAP reacts with benzoyl chloride to form a highly reactive acylpyridinium intermediate. The low temperature (0 °C) is the critical control point; it suppresses the thermodynamic N-attack, kinetically favoring the attack by the harder oxygen nucleophile.
- Acylation: Introduce benzoyl chloride (1.1 equiv) dropwise over 15 minutes to prevent localized heating. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature.
- In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The self-validation occurs here: the highly polar starting material ($R_f \sim 0.1$) will disappear, replaced by a distinct, UV-active ester spot migrating significantly higher ($R_f \sim 0.6$).
- Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO_3 to neutralize residual acid. Extract the aqueous layer with DCM (3 \times 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.



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Caption: Regioselective O-acylation pathway favoring the kinetic ester product.

Spectroscopic Characterization

To definitively prove that O-acylation was achieved over N-acylation, orthogonal analytical techniques must be employed. The absence of a broad N-H or O-H stretch in the IR spectrum, coupled with the diagnostic ester carbonyl peak, provides immediate structural verification.

Table 2: Expected Spectroscopic Data Summary

Analytical Technique	Diagnostic Signals & Assignments	Structural Proof
^1H NMR (CDCl_3 , 500 MHz)	δ 8.25 (d, 2H, ortho-benzoate), 8.05 (d, 1H, quinoline H8), 7.30 (s, 1H, quinoline H3), 2.75 (s, 3H, $-\text{CH}_3$)	The singlet at \sim 7.30 ppm (H3) confirms the retention of the aromatic quinoline core, which would shift significantly if the keto-form (N-acylation) occurred.
^{13}C NMR (CDCl_3 , 125 MHz)	δ 164.5 (C=O ester), 159.0 (C2), 153.5 (C4-O), 25.5 ($-\text{CH}_3$)	The C=O shift at 164.5 ppm is highly characteristic of an aryl ester rather than an amide (\sim 168-170 ppm).
FT-IR (ATR)	1740 cm^{-1} (sharp, C=O stretch), 1240 cm^{-1} (C-O stretch)	The 1740 cm^{-1} peak is the definitive hallmark of the O-acylated ester product.
HRMS (ESI-TOF)	Calculated for $\text{C}_{17}\text{H}_{14}\text{NO}_2^+[\text{M}+\text{H}]^+$: 264.1025	Found: 264.1021 (mass error < 2 ppm confirms elemental composition).

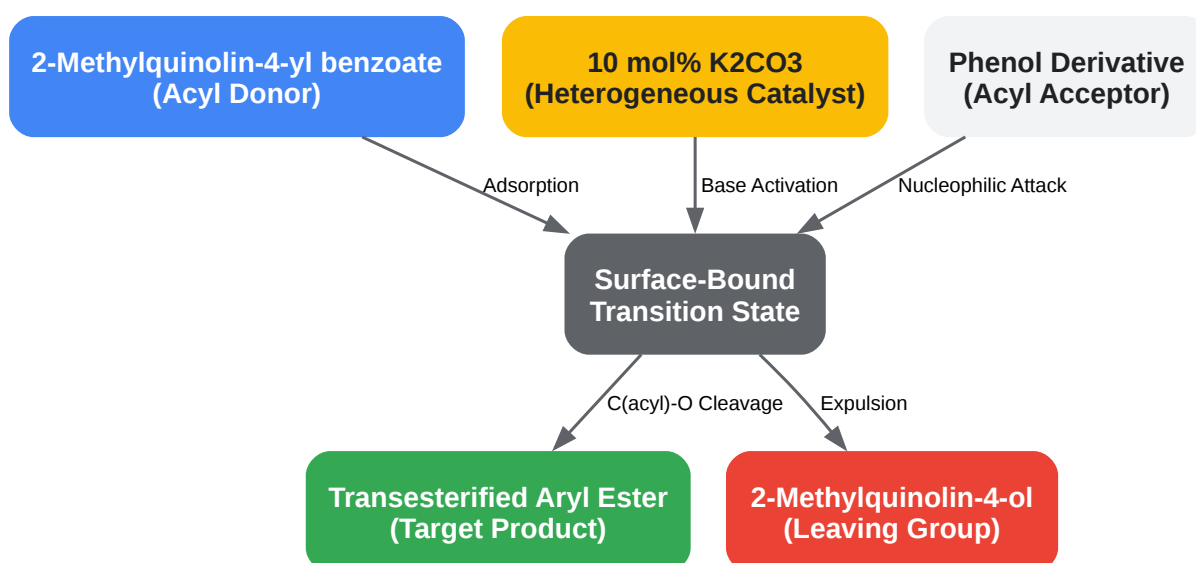
Advanced Application: Heterogeneous Transesterification

Beyond its utility as a photoremovable protecting group scaffold[3], **2-methylquinolin-4-yl benzoate** is an exceptional acyl donor. Traditional transesterification of phenols is notoriously difficult due to the low nucleophilicity of phenols. However, the electron-deficient nature of the 2-methylquinolin-4-yloxy group makes it a superior leaving group[2].

Recent breakthroughs have demonstrated that this ester can be transesterified with various phenols using only a mild, Earth-abundant metal catalyst (K_2CO_3)[2],[4].

Step-by-Step Methodology: K_2CO_3 -Catalyzed Transesterification

- Reaction Assembly: In a sealed reaction tube, combine **2-methylquinolin-4-yl benzoate** (0.1 mmol) and the target phenol derivative (0.17 mmol) in 2 mL of 1,4-dioxane[2].
- Catalyst Addition: Add exactly 10 mol% of anhydrous K_2CO_3 [2].
 - Causality: K_2CO_3 acts as a heterogeneous base. It deprotonates the phenol at the solid-liquid interface while simultaneously coordinating with the ester to facilitate C(acyl)-O bond cleavage[5].
- Thermal Activation: Stir the mixture at 60 °C for 48 hours[2].
 - Causality: The electron-withdrawing effect of the quinoline nitrogen (para to the ester oxygen) significantly lowers the activation energy required for the acyl transfer, allowing the reaction to proceed at a relatively mild 60 °C compared to traditional methods requiring >120 °C.
- Isolation: Cool the reaction, filter off the solid K_2CO_3 catalyst (which can be studied via TEM/EDS for mechanistic insights[2]), and purify the resulting transesterified aryl ester via chromatography. The byproduct, 2-methylquinolin-4-ol, can be recovered and recycled.



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Caption: K₂CO₃-catalyzed transesterification utilizing the quinoline leaving group.

References

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Sources

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